Nostocine A

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

151.13 g/mol |

IUPAC Name |

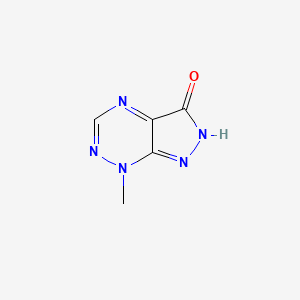

7-methyl-2H-pyrazolo[4,3-e][1,2,4]triazin-3-one |

InChI |

InChI=1S/C5H5N5O/c1-10-4-3(6-2-7-10)5(11)9-8-4/h2H,1H3,(H,9,11) |

InChI Key |

VRDQYUNDHHXYJA-UHFFFAOYSA-N |

SMILES |

CN1C2=NNC(=O)C2=NC=N1 |

Canonical SMILES |

CN1C2=NNC(=O)C2=NC=N1 |

Synonyms |

nostocine A |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Nostocine A exhibits significant antimicrobial activity against a range of microorganisms. Research indicates that it can inhibit the growth of various bacterial strains, algae, cultured plants, and animal cell lines. Specifically, studies have shown that this compound has a pronounced inhibitory effect on green algae compared to cyanobacteria, suggesting its potential use as a biocontrol agent in aquatic environments .

Table 1: Antimicrobial Activity of this compound

| Organism Type | Organism Name | Inhibition Observed |

|---|---|---|

| Bacteria | Escherichia coli | High inhibition |

| Bacteria | Klebsiella pneumoniae | Moderate inhibition |

| Algae | Scenedesmus acutus | Significant inhibition |

| Cultured Plants | Various species | Growth inhibition |

| Animal Cell Lines | Established lines | Cytotoxic effects observed |

Agricultural Applications

The allelopathic effects of this compound make it a candidate for agricultural applications. Its ability to inhibit the growth of unwanted algae and certain plant species can be harnessed for managing aquatic ecosystems and improving crop yields by reducing competition from harmful organisms. Studies have demonstrated that this compound can adversely affect the growth of specific algae and aquatic plants, which could be beneficial in controlling algal blooms in agricultural water bodies .

Biomedical Research

This compound has shown promise in biomedical research due to its cytotoxic properties against cancer cells. The compound's mechanism appears to involve inducing oxidative stress in target cells, leading to cell death. This property is being investigated for potential applications in cancer therapy, where selective targeting of tumor cells is crucial .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of this compound on various human tumor cell lines, revealing that it induces significant cytotoxicity at specific concentrations. The findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Environmental Impact

The ecological role of this compound extends to its function as an allelochemical in aquatic ecosystems. By inhibiting the growth of competing species, this compound may help maintain biodiversity within these environments. Its production by Nostoc spongiaeforme highlights the importance of cyanobacteria in nutrient cycling and ecosystem dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nostocine A belongs to a class of nitrogen-rich heterocycles with diverse biological roles. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons

Structural Analogues: Pseudoiodinine and Fluviol A Similarities: Both pseudoiodinine and this compound feature pyrazolo-triazine cores, enabling interactions with purine-processing enzymes . Differences: this compound’s methyl group enhances hydrophobic binding to DNA gyrase, while pseudoiodinine’s O-alkyl modifications broaden antifungal activity . Fluviol A (lacking methyl) shows reduced cytotoxicity compared to this compound .

Functional Analogues: Cryptophycins and Cyanovirin-N Cryptophycins: Unlike this compound’s small-molecule inhibition, cryptophycins are macrocyclic depsipeptides targeting microtubules, showing 100–1,000× greater potency in tumor models . Cyanovirin-N: A protein with antiviral activity, contrasting this compound’s small-molecule ROS-mediated toxicity .

Antibacterial Benchmark: Ciprofloxacin this compound’s binding affinity to DNA gyrase (-7.9 kcal/mol) rivals ciprofloxacin (-7.8 kcal/mol) but with distinct interactions: π-anion bonding (this compound) vs. hydrogen bonding (ciprofloxacin) .

Mechanistic Insights

- This compound vs. Pyrazolo-Triazines: ROS generation by this compound enhances toxicity in eukaryotic cells, whereas pseudoiodinine relies on enzyme inhibition .

- This compound Derivatives: NS20b (a this compound derivative) outperforms parent compounds in topo IIa inhibition (-9.2 kcal/mol), highlighting the role of hydrophobic side chains in binding .

Preparation Methods

Growth Media and Nutrient Optimization

Axenic strains of Nostoc are typically cultured in BG-11 medium, a standard formulation for cyanobacteria. Modifications to phosphate (PO₄³⁻) and nitrate (NO₃⁻) concentrations have been shown to alter secondary metabolite production. For instance, dissolved phosphate levels below 0.5 μM correlate with increased extracellular this compound secretion. Table 1 summarizes key growth parameters and their impact on yield.

Table 1: Growth Conditions and this compound Production in Nostoc Strains

| Parameter | Optimal Range | Effect on Yield | Source |

|---|---|---|---|

| Phosphate (PO₄³⁻) | 0.2–0.4 μM | ↑ Extracellular secretion | |

| Temperature | 20–25°C | Maximizes biomass accumulation | |

| Light Intensity | 30–50 μmol/m²/s | Prevents photoinhibition |

Extraction Techniques for this compound

Following cultivation, this compound is extracted from both biomass and culture supernatants. The compound’s extracellular nature necessitates differential processing.

Biomass Harvesting and Preprocessing

Cells are harvested via centrifugation (10,000–16,000 × g) or filtration using 0.45 μm membranes. To rupture cell walls, freeze-thaw cycles or sonication (20 kHz, 5 min pulses) are employed, releasing intracellular components. However, extracellular this compound dominates in supernatants, reducing the need for aggressive cell lysis.

Solvent-Based Extraction

Methanol (MeOH) is the solvent of choice due to this compound’s polarity. Crude extracts are prepared by resuspending biomass or supernatant concentrates in 50–80% MeOH, followed by agitation (24–48 h) and centrifugation. Charcoal adsorption is occasionally used to concentrate the pigment: methanol-eluted compounds from activated charcoal yield a 12–15% enrichment.

Purification and Chromatographic Methods

Purification leverages this compound’s distinct physicochemical properties, including its violet coloration and affinity for reverse-phase matrices.

High-Performance Liquid Chromatography (HPLC)

Analytical and preparative HPLC are critical for isolating this compound from co-extracted metabolites. A C18 column (250 × 4.6 mm, 5 μm) with a gradient of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) achieves baseline separation. Detection at 550 nm (visible spectrum) identifies the target compound.

Table 2: HPLC Parameters for this compound Purification

Solid-Phase Extraction (SPE)

Prior to HPLC, SPE with C18 cartridges removes hydrophilic contaminants. Elution with 70% MeOH recovers >90% of this compound, as validated by UV-Vis spectroscopy.

Structural Characterization and Validation

Post-purification, this compound’s structure is confirmed via spectroscopic and computational methods.

Spectroscopic Analysis

Computational Validation

Molecular docking studies using PubChem-derived structures (CID: 129716604) confirm this compound’s interaction with therapeutic targets like human topoisomerase II-alpha. The compound’s LogP (−0.22 to 1.20) and topological polar surface area (102–127 Ų) align with Lipinski’s rule of five, supporting drug-likeness .

Q & A

Q. What biochemical assays are recommended to assess Nostocine A’s inhibition of human DNA topoisomerase II-alpha?

- Methodological Answer : Researchers should employ a combination of ATPase activity assays (to measure enzyme inhibition), DNA relaxation assays (to evaluate DNA supercoiling resolution), and immunofluorescence microscopy (to observe subcellular localization of the enzyme). Molecular docking studies using software like AutoDock Vina can predict binding affinities between this compound derivatives and the enzyme’s active site. For validation, compare results with known inhibitors like etoposide .

Q. How can researchers formulate focused hypotheses to investigate this compound’s therapeutic potential in breast cancer?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example:

- Population: Breast cancer cell lines (e.g., MCF-7).

- Intervention: this compound derivatives (e.g., NS-20b).

- Comparison: Standard chemotherapy agents (e.g., doxorubicin).

- Outcome: IC50 values and apoptosis rates.

Ensure hypotheses address gaps identified in literature reviews, such as optimizing selectivity for topoisomerase II-alpha over other isoforms .

Q. What in silico tools are essential for preliminary screening of this compound derivatives?

- Methodological Answer : Prioritize tools aligned with Lipinski’s Rule of Five (RO5) for drug-likeness, SwissADME for pharmacokinetics, and PASS Online for toxicity prediction. Molecular docking (e.g., AutoDock, Schrödinger Suite) should target the ATP-binding domain of human topoisomerase II-alpha (PDB ID: 1ZXM). Validate predictions with in vitro assays to ensure translational relevance .

Advanced Research Questions

Q. How should researchers design this compound derivatives to enhance binding specificity for topoisomerase II-alpha?

- Methodological Answer :

- Structural Modification : Introduce sulfonamide groups (e.g., sulfaphenazole) to improve hydrogen bonding with residues like Asn-91 and Lys-167.

- Validation : Use free energy calculations (MM-GBSA) to quantify binding stability and compare with clinical inhibitors.

- Data Integration : Cross-reference ADMET predictions (e.g., hepatotoxicity via ProTox-II) with experimental cytotoxicity profiles in normal cell lines (e.g., HEK-293) .

- Table 1 : Key Derivatives and Their Properties

| Compound | Binding Affinity (kcal/mol) | IC50 (µM) | LogP |

|---|---|---|---|

| NS-20b | -9.2 | 0.89 | 2.1 |

| 12a | -8.7 | 1.45 | 1.8 |

| 16b | -8.5 | 1.92 | 2.3 |

| Source: Molecular docking and cytotoxicity data from |

Q. What strategies resolve contradictions between computational predictions and experimental results for this compound derivatives?

- Methodological Answer :

- Re-evaluate Assay Conditions : Ensure enzyme purity, buffer pH, and ATP concentration align with in vivo conditions.

- Multi-Tool Validation : Use ensemble docking (multiple software platforms) to account for protein flexibility.

- Statistical Analysis : Apply Bland-Altman plots to assess agreement between predicted and observed IC50 values. Discrepancies may arise from unaccounted post-translational modifications in the enzyme .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

- Methodological Answer : Integrate transcriptomics (RNA-seq of treated vs. untreated cells) to identify dysregulated pathways (e.g., DNA damage response) and proteomics (LC-MS/MS) to quantify topoisomerase II-alpha expression. Validate findings with functional enrichment analysis (DAVID, STRING) and correlate with metabolomic shifts in nucleotide pools .

Methodological Considerations for Data Analysis

- Reproducibility : Follow NIH guidelines for reporting experimental conditions (e.g., cell culture protocols, assay temperatures) .

- Data Presentation : Include raw data in appendices and processed data (e.g., normalized IC50 values) in main figures. Use Grubbs’ test to identify outliers in triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.